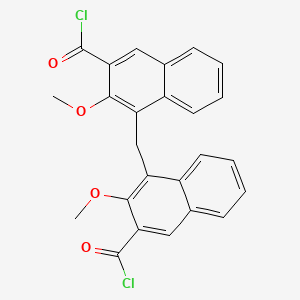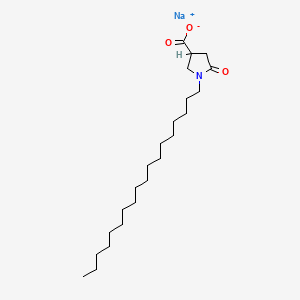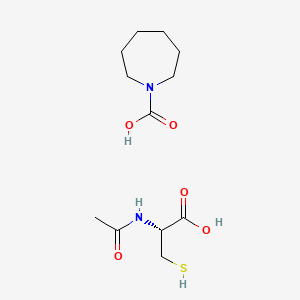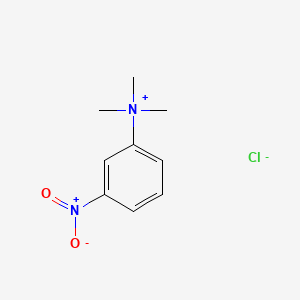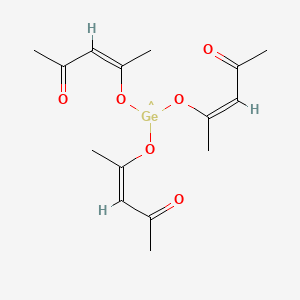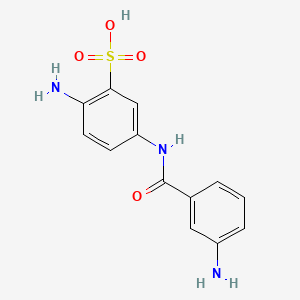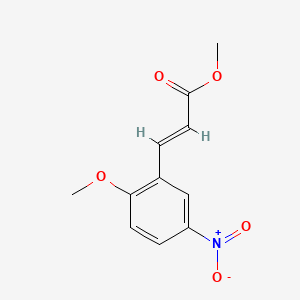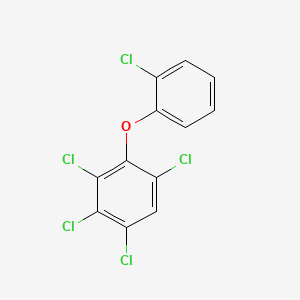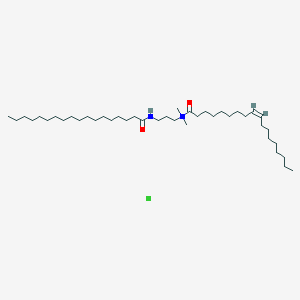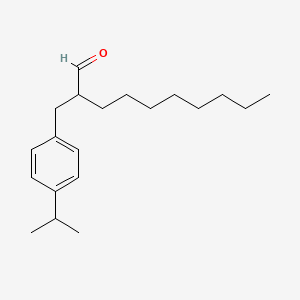
12-Fluoro-7-methyl-benz(a)anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-Fluoro-7-methyl-benz(a)anthracene: is a polycyclic aromatic hydrocarbon (PAH) derivative It is structurally characterized by a benzene ring fused to an anthracene moiety, with a fluorine atom at the 12th position and a methyl group at the 7th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 12-Fluoro-7-methyl-benz(a)anthracene typically involves multi-step organic reactions. One common method is the Friedel-Crafts alkylation, where a fluorinated benzene derivative undergoes cyclization with an anthracene precursor under acidic conditions. The reaction conditions often require a Lewis acid catalyst, such as aluminum chloride, and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions: 12-Fluoro-7-methyl-benz(a)anthracene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Catalytic hydrogenation can reduce the aromatic rings, often using palladium on carbon as a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Partially or fully hydrogenated anthracene derivatives.
Substitution: Nitro- or sulfonic-acid-substituted benz(a)anthracenes.
Wissenschaftliche Forschungsanwendungen
Chemistry: 12-Fluoro-7-methyl-benz(a)anthracene is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: Research into the biological activity of this compound is ongoing.
Industry: In the field of materials science, this compound is explored for its potential use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Its unique electronic properties make it a candidate for developing new organic electronic materials .
Wirkmechanismus
The mechanism by which 12-Fluoro-7-methyl-benz(a)anthracene exerts its effects is primarily through interactions with cellular DNA. It can intercalate between DNA bases, leading to mutations and potentially initiating carcinogenesis. The compound’s fluorine and methyl groups influence its binding affinity and specificity for different DNA sequences .
Molecular Targets and Pathways:
DNA Intercalation: The primary target is cellular DNA, where the compound intercalates and disrupts normal base pairing.
Enzymatic Pathways: It may also interact with enzymes involved in DNA repair and replication, further contributing to its mutagenic effects.
Vergleich Mit ähnlichen Verbindungen
7,12-Dimethylbenz(a)anthracene: Another PAH derivative known for its carcinogenic properties.
Benz(a)anthracene: The parent compound without the fluorine and methyl substitutions.
Phenanthrene: A structurally related PAH with three fused benzene rings.
Uniqueness: 12-Fluoro-7-methyl-benz(a)anthracene is unique due to the presence of both a fluorine atom and a methyl group, which significantly alter its chemical reactivity and biological activity compared to its analogs. The fluorine atom increases the compound’s lipophilicity and stability, while the methyl group affects its electronic properties and steric interactions .
Eigenschaften
CAS-Nummer |
23683-71-8 |
|---|---|
Molekularformel |
C19H13F |
Molekulargewicht |
260.3 g/mol |
IUPAC-Name |
12-fluoro-7-methylbenzo[a]anthracene |
InChI |
InChI=1S/C19H13F/c1-12-14-7-4-5-9-17(14)19(20)18-15(12)11-10-13-6-2-3-8-16(13)18/h2-11H,1H3 |
InChI-Schlüssel |
KSNNVLHHVDLJAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CC3=CC=CC=C3C2=C(C4=CC=CC=C14)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


